molecular formula C12H22 B14471826 1,4a-Dimethyldecahydronaphthalene CAS No. 66553-60-4

1,4a-Dimethyldecahydronaphthalene

Cat. No.: B14471826
CAS No.: 66553-60-4
M. Wt: 166.30 g/mol
InChI Key: CDHYXCXKMUPECY-UHFFFAOYSA-N
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Description

1,4a-Dimethyldecahydronaphthalene is a specialized alkyl-substituted derivative of decahydronaphthalene (decalin), a bicyclic organic compound widely recognized as an industrial solvent and a fundamental scaffold in organic chemistry . This compound features two methyl groups at the 1 and 4a positions, which significantly influence its stereochemical configuration, conformational dynamics, and physical properties compared to the parent decalin. Decalin itself is known to exist in distinct cis and trans isomeric forms, with the trans isomer being more stable due to reduced steric strain . The introduction of methyl substituents creates a more complex molecular architecture that is of high value in advanced research. It serves as a critical intermediate in organic synthesis and is a valuable model system for studying steric effects in bicyclic molecules . Furthermore, decalin and its methylated derivatives are of significant interest in materials science, for instance, as components in fuel additives or as precursors in chemical synthesis . In nature, while decalin itself is rare, numerous terpene-derived and polyketide-based natural products possess the decalin core structure, making such compounds important motifs in medicinal chemistry and biosynthesis research . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this compound with care, as related decalin compounds can form explosive hydroperoxides upon storage in air .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66553-60-4

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C12H22/c1-10-6-5-9-12(2)8-4-3-7-11(10)12/h10-11H,3-9H2,1-2H3

InChI Key

CDHYXCXKMUPECY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1CCCC2)C

Origin of Product

United States

Structural Significance Within Saturated Bicyclic Systems

The 1,4a-dimethyldecahydronaphthalene framework is a quintessential example of a saturated bicyclic system, characterized by two fused six-membered rings. The fusion of these rings can result in either a cis or trans configuration, leading to distinct three-dimensional arrangements with significant implications for the molecule's stability and reactivity. The presence of two methyl groups, one at a bridgehead carbon (4a) and the other at a non-bridgehead carbon (1), introduces additional stereochemical complexity.

Importance As a Core Structure in Complex Molecule Synthesis

The true chemical eminence of the 1,4a-dimethyldecahydronaphthalene skeleton lies in its prevalence as a core structural unit in a wide variety of natural products, most notably the sesquiterpenoids. Many of these natural products exhibit significant biological activities, making their synthesis a key objective for organic chemists.

The this compound framework is the central scaffold of the eudesmane (B1671778) and drimane (B1240787) classes of sesquiterpenoids. These compounds are found in a diverse range of plants and fungi and are known for their array of biological properties. For instance, the drimane sesquiterpenoids are characterized by a decahydronaphthalene (B1670005) core with specific stereochemistry and functionalization patterns. The synthesis of these complex natural products often involves strategies to construct the this compound core with precise control over the stereochemistry of the ring fusion and the substituent groups.

Research Trajectories and Contemporary Academic Interest

Hydrogenation-Based Routes

Hydrogenation of naphthalene and its substituted precursors is a fundamental method for accessing the decahydronaphthalene (decalin) skeleton. The choice of catalyst and reaction conditions is crucial for achieving high yields and the desired stereoisomers.

Catalytic Hydrogenation of Naphthalene and Substituted Naphthalenes

The catalytic hydrogenation of naphthalenes is a widely used industrial process. For instance, the hydrogenation of dimethylnaphthalene can be achieved by reacting it with methanol (B129727) in the vapor phase over a silica-alumina catalyst. google.com This process is essential for producing various isomers of dimethyldecahydronaphthalene. The reaction is typically carried out at elevated temperatures and pressures, with the specific conditions influencing the product distribution. chemguide.co.uk

Commonly used catalysts for the hydrogenation of aromatic rings include platinum, palladium, and nickel. youtube.comyoutube.comyoutube.com These metals, often supported on materials like carbon or alumina, facilitate the addition of hydrogen across the double bonds of the naphthalene ring system. youtube.comyoutube.comyoutube.com The choice of catalyst can significantly impact the reaction's efficiency and the stereochemical outcome. For example, nickel catalysts are often used in the hardening of vegetable oils through hydrogenation. chemguide.co.uk

CatalystSupportTemperature (°C)Pressure (bar)Application
Nickel-~150-Hydrogenation of ethene chemguide.co.uk
PalladiumCarbonRoom Temp1General alkene hydrogenation youtube.com
PlatinumCarbonRoom Temp1General alkene hydrogenation youtube.com
Ruthenium-100-19050-350Hydrogenation of 4,4'-diaminodiphenylmethane google.com
Ni/SiO2Silica--Selective hydrogenation of dimethyl terephthalate (B1205515) nih.gov

Control of Stereochemistry in Hydrogenation Processes

Controlling the stereochemistry at the newly formed chiral centers during hydrogenation is a significant challenge. The addition of hydrogen to the naphthalene ring system can result in the formation of both cis- and trans-fused decalin isomers. The stereoselectivity of the hydrogenation is influenced by several factors, including the catalyst, solvent, and the structure of the substrate. researchgate.net

The mechanism of catalytic hydrogenation typically involves the adsorption of the substrate onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. youtube.com This process generally results in a syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com The stereochemical outcome is therefore dependent on how the naphthalene molecule orients itself on the catalyst surface.

For substituted naphthalenes, the existing substituents can direct the approach of the hydrogen, leading to a preference for one stereoisomer over another. The choice of solvent can also play a role by influencing the conformation of the substrate and its interaction with the catalyst surface. researchgate.net

Stereoselective Alkylation and Cycloaddition Approaches

To overcome the challenges of controlling stereochemistry in hydrogenation, various stereoselective synthetic methods have been developed. These approaches aim to construct the decalin core with a high degree of control over the relative and absolute stereochemistry of the chiral centers.

Stereoselective Alkylation Reactions in Decalin Core Formation

Stereoselective alkylation is a powerful tool for introducing substituents, such as the methyl groups in this compound, in a controlled manner. This often involves the use of chiral auxiliaries or catalysts to direct the alkylation to a specific face of the molecule. While direct research on stereoselective alkylation for this compound is not abundant in the provided results, the principles of stereoselective synthesis can be applied. For example, the synthesis of mirogabalin (B560033) utilizes a stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, demonstrating the power of this approach in creating specific stereoisomers. chemrxiv.orgresearchgate.net

Lewis Acid-Mediated Intramolecular Diels-Alder Reactions for Decalin Scaffolds

The intramolecular Diels-Alder (IMDA) reaction is a highly effective method for constructing the bicyclic decalin system in a single step with excellent stereocontrol. nih.govresearchgate.net This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together in the same molecule. The stereochemistry of the resulting decalin is dictated by the geometry of the transition state.

Lewis acids are often employed to catalyze IMDA reactions. nih.govnih.govmdpi.com They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. nih.gov More importantly, the Lewis acid can lock the conformation of the tether, leading to a highly stereoselective cycloaddition. nih.gov For example, the use of a Lewis acid template can bring the diene and dienophile into close proximity and activate the dienophile simultaneously, significantly enhancing the efficiency and stereoselectivity of the cycloaddition. mdpi.com Computational studies have shown that Lewis acids can increase the rate of reaction and the energy difference between the endo and exo transition states, often leading exclusively to the endo product. nih.gov

Lewis AcidReactantsOutcomeReference
BF3Cycloalkenones and terminal dienesHigh endo stereoselectivity, increased reaction rate nih.gov
VariousIsoprene and methyl acrylateReduced Pauli repulsion, accelerated reaction nih.gov
Template-basedDiene and dienophile tetheredHigh regioselectivity and stereoselectivity for bicyclic γ-lactones mdpi.com

Dynamic Kinetic Desymmetrization in Decalin Derivative Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, reversible epimerization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. wikipedia.org A related and equally powerful technique is the desymmetrization of meso or prochiral compounds. unife.itrsc.org

In the context of decalin synthesis, dynamic kinetic desymmetrization has been used to construct functionalized decalin derivatives with high enantioselectivity. nih.govacs.org For instance, a catalytic desymmetrization strategy involving an aldol-aldol annulation of C2-symmetric derivatives has been developed to afford decalin derivatives with high enantiomeric excess. nih.govacs.org Theoretical and experimental studies have helped to elucidate the mechanism, identifying the rate-limiting and stereochemistry-determining step as the second aldol (B89426) reaction. nih.govacs.org This approach allows for the efficient creation of complex, stereodefined decalin scaffolds from symmetrical precursors.

MethodStarting MaterialKey TransformationOutcomeReference
Catalytic DesymmetrizationC2-symmetric derivativesAldol-aldol annulationFunctionalized decalin derivatives with high enantioselectivity nih.govacs.org
Dynamic Kinetic ResolutionRacemic δ-oxoacid derivativesCyclocondensation with chiral aminoalcoholsPolysubstituted lactams with high enantioselectivity rsc.org

Diastereoselective α-Methylation and Intramolecular Aldol Condensation Strategies

The construction of the this compound skeleton often relies on a combination of powerful ring-forming reactions and stereocontrolled alkylation steps. Intramolecular aldol condensation is a key strategy for assembling the bicyclic decalin core, while subsequent diastereoselective methylation establishes the requisite stereocenters.

An intramolecular aldol reaction involves a molecule containing two carbonyl groups, which, under basic or acidic conditions, reacts with itself to form a cyclic product. acs.org The reaction proceeds by forming an enolate at one α-carbon, which then acts as a nucleophile, attacking the other carbonyl group. doaj.orgwhiterose.ac.uk For the synthesis of decalin systems, dicarbonyl precursors are designed so that this cyclization preferentially forms a stable six-membered ring. acs.orgyoutube.com For instance, a 2,6-heptanedione (B80457) derivative can cyclize to form a six-membered ring, a 3-methyl-2-cyclohexenone, which is a core component of the decalin structure. acs.org The stereochemical outcome of these cyclizations can be controlled, affording functionalized decalin derivatives with high enantioselectivity through processes like catalytic desymmetrization. nih.gov

Once the decalinone (a decalin skeleton containing a ketone group) is formed, the introduction of methyl groups at specific positions is required. The α-methylation of ketones is a fundamental transformation, but achieving high diastereoselectivity can be challenging. nih.gov One effective method involves a two-step sequence: regioselective formation of an enaminone followed by diastereoselective hydrogenation. This approach has proven scalable and tolerant of various functional groups. nih.gov Other methods for the stereoselective synthesis of α-methyl functional groups utilize chiral auxiliaries or specific reagents that control the direction of electrophilic attack on the enolate. nih.govresearchgate.net

A practical application of these principles is seen in the total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a compound with a closely related structure. The synthesis commences with the well-known Wieland-Miescher ketone, a common starting material for decalin-based structures. rsc.org This starting material already contains one of the rings and a ketone, providing a scaffold for subsequent modifications, including the precise and stereocontrolled introduction of the necessary methyl groups to achieve the final complex structure. rsc.org

Biomimetic Synthesis of Decalin-Containing Natural Products

The decalin ring system is a common motif in a wide array of natural products, particularly those derived from polyketides and isoprenoids. nih.govnih.gov Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing these complex molecules in the laboratory.

Emulation of Biosynthetic Pathways for Decalin Core Assembly

In nature, the decalin core of many polyketide-derived natural products, such as the cholesterol-lowering drug lovastatin (B1675250), is assembled through a remarkable enzymatic process. researchgate.netsunderland.ac.uknih.gov The biosynthesis relies on a giant, multifunctional enzyme known as a polyketide synthase (PKS). nih.gov Specifically, the lovastatin nonaketide synthase (LovB), in conjunction with an enoyl reductase (LovC), constructs a linear polyene chain. sunderland.ac.uknih.gov This enzyme-bound precursor is then folded into a specific conformation that facilitates an intramolecular Diels-Alder (IMDA) reaction, a powerful [4+2] cycloaddition that forms the six-membered rings of the decalin core with high stereoselectivity. researchgate.net This key cyclization is catalyzed by a dedicated enzyme, a Diels-Alderase (DAase). researchgate.net

Inspired by this, synthetic chemists frequently employ the intramolecular Diels-Alder reaction as a biomimetic strategy to construct decalin frameworks. While the reaction can occur thermally, its stereoselectivity in the lab can be influenced by factors like Lewis acid catalysts. nih.gov The goal is to design a linear precursor with a diene and a dienophile positioned appropriately, such that upon reaction, it folds and cyclizes to form the desired decalin product, mimicking the efficiency of the enzymatic process. acs.org

Specific Case Studies in Biomimetic Decalin Synthesis

The power of biomimetic synthesis is highlighted in the total synthesis of several complex natural products containing the decalin motif.

Meiogynin A: This natural product features a cis-decalin skeleton and acts as an inhibitor of the anti-apoptotic protein Bcl-xL. nih.govnih.gov Its biomimetic total synthesis was achieved through a convergent approach where the key step was an endo-selective Diels-Alder reaction between a synthesized diene and a dienophile, successfully replicating the proposed biosynthetic pathway. nih.govacs.org

Dixiamycin B: The dixiamycins are a family of dimeric indolosesquiterpene alkaloids with a trans-decalin scaffold. rsc.orgsnnu.edu.cn Their synthesis presented the challenge of forming a rare N-N bond between two monomer units. A biomimetic approach utilized an electrochemical oxidative dimerization, which mimicked a natural oxidative coupling process and proved pivotal in the first total synthesis of dixiamycin B. acs.orgblogspot.com

Lovastatin: The biosynthesis of lovastatin serves as a paradigm for polyketide-derived decalin natural products. The megasynthase complex LovB-LovC produces the dihydromonacolin L intermediate, which contains the decalin system formed via the aforementioned IMDA reaction. sunderland.ac.uknih.gov A separate acyltransferase, LovD, then attaches the side chain to complete the synthesis of lovastatin. nih.gov This detailed understanding of the biosynthetic machinery offers opportunities for engineered biosynthesis of new statin analogues. doaj.orgnih.gov

Table 1: Selected Biomimetic Syntheses of Decalin-Containing Natural Products

Natural Product Key Biomimetic Step Precursors / Method Reference
Meiogynin A Intramolecular Diels-Alder Synthetic diene and dienophile nih.gov, acs.org
Dixiamycin B Oxidative Dimerization Electrochemical N-N coupling of xiamycin A monomer acs.org, blogspot.com
Lovastatin Enzymatic Diels-Alder Biosynthesis via LovB/LovC PKS and LovD acyltransferase nih.gov, researchgate.net

Rearrangement Reactions in Decalin Chemistry

The rigid, fused-ring structure of decalin derivatives makes them prone to fascinating and complex skeletal rearrangements, particularly when carbocation intermediates are involved. These reactions are often triggered during solvolysis.

Solvolytic Rearrangement of Decalin Derivatives

Solvolysis is a reaction where the solvent acts as the nucleophile. When decalin derivatives with a good leaving group, such as a tosylate (OTs), are subjected to solvolysis, they can ionize to form a carbocation. masterorganicchemistry.com This intermediate is often unstable and can undergo rapid rearrangement to a more stable structure before being trapped by the solvent.

A key example is the solvolytic rearrangement of 1β-tosyloxy-4α,8aβ-dimethyldecalin derivatives. rsc.orgrsc.org When these compounds are heated in a suitable solvent, the tosylate group departs, generating a secondary carbocation on the decalin framework. This cation can then undergo a 1,2-alkyl shift, leading to a ring contraction and the formation of a hydroazulene skeleton (a fused seven- and five-membered ring system). rsc.org This transformation is a classic example of the Wagner-Meerwein rearrangement in a bicyclic system. The product distribution is highly dependent on the substrate's conformation and the reaction conditions. For instance, Heathcock and Ratchiff reported that the solvolysis of a related decalin tosylate yielded a mixture of hydroazulenic and hydronaphthalenic ketones. rsc.org The stereochemistry of the starting material is crucial; only conformations that allow for proper orbital alignment will facilitate the rearrangement. rsc.org Studies on other substituted trans-2-decalyl tosylates have further elucidated how remote substituents can influence the rates and pathways of these solvolytic reactions through inductive effects. acs.org

Mechanistic Insights into Rearrangement Pathways

The primary mechanism governing these solvolytic rearrangements is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orgthieme.de This process is driven by the formation of a more stable carbocation (e.g., secondary to tertiary) or the relief of ring strain. youtube.comlibretexts.org

The process begins with the departure of the leaving group (e.g., tosylate) to form a carbocation. In the case of the 1β-tosyloxy-4α,8aβ-dimethyldecalin system, a secondary carbocation is formed at C1. A bond from an adjacent carbon (for example, the C4a-C8a bond) can then migrate to the positively charged C1. This concerted shift results in the contraction of the original six-membered ring into a five-membered ring and the expansion of the other six-membered ring into a seven-membered ring, forming the hydroazulene framework. The positive charge is simultaneously transferred to the migration origin (C4a). This newly formed carbocation can then be quenched by the solvent or lose a proton to form a stable alkene product. rsc.org

The entire process is a cationic nih.govacs.org-sigmatropic rearrangement. wikipedia.org The exact nature of the intermediate—whether it is a discrete, "free" carbocation or a more closely associated ion pair—has been a subject of extensive study and depends heavily on the solvent's polarity and nucleophilicity. whiterose.ac.ukresearchgate.net In many cases, the rearrangement is thought to proceed through a transition state where the positive charge is delocalized over the migrating group and the two carbons involved in the shift. libretexts.org

Mechanistic Studies of Key Organic Reactions

Understanding the intricate mechanisms of organic reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies. For decalin systems, including derivatives like this compound, cycloaddition reactions and hydride transfer processes are of significant interest.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, including the decalin system. rsc.orgacs.org The Diels-Alder reaction, in both its intermolecular and intramolecular variants, is a cornerstone for synthesizing decalin skeletons. rsc.org For instance, the reaction of naphthalenes, the aromatic precursors to decalins, can undergo dearomative [4+2] cycloaddition reactions with various dienophiles under visible-light energy-transfer catalysis to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov Computational and experimental studies have been crucial in understanding the selectivity and mechanism of these transformations.

The stereochemical outcome of cycloaddition reactions is highly dependent on the nature of the diene, dienophile, and any catalyst employed. For example, the inverse-electron-demand Diels-Alder reaction of 2-pyrones with silyl (B83357) cyclohexadienol ethers, catalyzed by ytterbium complexes, provides a pathway to a variety of substituted cis-decalin derivatives with high stereoselectivity. nih.gov The absolute configurations of the products can be controlled by the chirality of the catalyst's ligand and the starting materials. nih.gov

Furthermore, detailed mechanistic investigations, often supported by density functional theory (DFT) calculations, have shed light on the transition states and intermediates of these reactions. acs.org For example, in the photocyclization of trans-decalin-substituted diketones, DFT calculations have shown that both substrate conformation and intramolecular hydrogen bonding influence the diastereoselectivity of the reaction. acs.orgnih.gov

Reaction TypeReactantsCatalyst/ConditionsProductKey Mechanistic Insight
Dearomative [4+2] CycloadditionNaphthalenes, Vinyl BenzenesVisible-light energy-transfer catalysisBicyclo[2.2.2]octa-2,5-diene scaffoldsEnergy-transfer catalysis overcomes unfavorable thermodynamics. nih.gov
Inverse-Electron-Demand Diels-Alder2-Pyrones, Silyl Cyclohexadienol EthersYtterbium catalystSubstituted cis-decalin derivativesStereoselectivity is controlled by the catalyst and substrate chirality. nih.gov
Norrish-Yang Photocyclizationtrans-Decalin-substituted diketonesDaylightα-hydroxyl butanone spirocarbocyclesDiastereoselectivity is influenced by substrate conformation and intramolecular hydrogen bonding. acs.orgnih.gov

Hydride transfer reactions are fundamental processes in many biological and chemical systems. In the context of decalin chemistry, understanding hydride transfer is relevant to both synthetic transformations and the reactivity of related biomolecules. While direct studies on this compound are limited, broader research into hydride transfer involving related heterocyclic systems provides valuable insights.

For example, computational studies on the stereoselectivity of hydride transfer to N5,N10-methylenetetrahydromethanopterin and N5,N10-methylenetetrahydrofolate have revealed the significant role of structural strain in directing the reaction pathway. chemrxiv.org These studies show that non-enzymatic reductions often favor a different stereochemical outcome compared to their enzymatic counterparts, a phenomenon attributed to the intrinsic structural rigidity of the molecules. chemrxiv.org

Furthermore, research into mimicking the function of enzymes like [Fe]-hydrogenase, which catalyzes reversible hydride transfer, has led to the development of transition metal-catalyzed systems. nih.gov These systems utilize N,N'-diarylimidazolinium cations as models for the biological hydride acceptors and have demonstrated the ability to catalyze both the forward (hydrogenation) and reverse (dehydrogenation) reactions, highlighting the role of the catalyst and proton concentration in controlling the direction of hydride transfer. nih.gov

Catalytic Applications in Decalin Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The construction and functionalization of the decalin framework have greatly benefited from the development of both transition metal and organocatalytic methods.

Transition metal catalysts are widely used in a variety of powerful C-C bond-forming reactions. mdpi.com For the synthesis of decalin-containing molecules, reactions such as the Heck, Suzuki-Miyaura, Stille, Hiyama, and Sonogashira cross-coupling reactions are invaluable. mdpi.com These methods allow for the coupling of various organic fragments, providing access to complex molecular architectures.

Radical cyclizations mediated by transition metals also offer an effective strategy for constructing decalin frameworks. For instance, a domino cyclization mediated by Mn(OAc)₃ and Cu(OTf)₂ has been shown to be effective for the stereoselective construction of the cis-decalin framework. elsevierpure.comresearchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. uniroma1.it In decalin chemistry, organocatalysis has been successfully applied to the enantioselective synthesis of various derivatives.

A notable example is the organocatalytic synthesis of polyfunctionalized bicyclo[4.4.0]decalin systems through a nitro-Michael/Aldol reaction of γ-nitroketones with α,β-unsaturated aldehydes, mediated by a diphenylprolinol silyl ether catalyst. nih.gov This reaction proceeds with excellent diastereo- and enantioselectivity. nih.gov Similarly, the Jørgensen catalyst has been employed in the synthesis of cis-decalins from cyclohexenal derivatives and sulfonyl Nazarov reagents. mdpi.com The proposed mechanism involves a double-Michael addition sequence. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. An organocatalytic domino Knoevenagel/Michael/hydro-lactamisation sequence, using L-proline as a dual-role catalyst, has been developed for the diastereoselective synthesis of fused 2-pyridone decalines. rsc.org

The design of catalysts is crucial for achieving high stereoselectivity in the synthesis of decalin derivatives. The development of organocatalysts for the synthesis of important bicyclic building blocks like the Wieland-Miescher ketone, a decalin derivative, has been a significant area of research. uniroma1.it Since the initial reports of using L-proline for the stereoselective intramolecular aldol reaction to form these ketones, numerous other organocatalysts have been designed and studied to improve efficiency and selectivity. uniroma1.it

The choice of catalyst and reaction conditions can dramatically influence the stereochemical outcome. For instance, in the enantioselective synthesis of a rare cis-decalin-cis-hydrindane tricyclic system, a key step involved an organocatalytic desymmetrization of a meso-ditosylate. kcl.ac.uk Screening of various catalysts was essential to achieve the desired high enantioselectivity. kcl.ac.uk

The following table summarizes selected catalytic systems used in the stereoselective synthesis of decalin derivatives:

CatalystReaction TypeSubstratesProductStereoselectivity
Diphenylprolinol silyl etherNitro-Michael/Aldolγ-nitroketones, α,β-unsaturated aldehydesHexa-substituted decalin carboaldehydesup to >99:1 dr and >99% ee nih.gov
Jørgensen's catalystDouble-Michael additionCyclohexenal derivatives, β-keto-γ,δ-unsaturated sulfonescis-DecalinsHigh enantioselectivity mdpi.com
L-prolineDomino Knoevenagel/Michael/hydro-lactamisationVarious aldehydes, malononitrile, cyclic ketonesFused 2-pyridone decalinesHigh diastereoselectivity (dr > 20) rsc.org
Prolinamide catalystAsymmetric intramolecular aldolTriketone precursorWieland-Miescher ketone89% ee acs.orgnih.gov

Diverse Organic Transformations of Decalin Systems

The decalin ring system, being the fundamental framework of this compound, undergoes a variety of organic transformations. These reactions are pivotal in the laboratory synthesis and modification of drimane (B1240787) sesquiterpenoids, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Functionalization of the saturated decalin core of this compound and its derivatives is a key strategy for the synthesis of complex natural products. These reactions introduce new functional groups, which can then be further manipulated.

A significant focus has been on the introduction of oxygen-containing functionalities, particularly hydroxyl groups, at various positions on the drimane skeleton. This is often achieved through both chemical and biological methods. For instance, microbial oxidation using fungi such as Cunninghamella elegans or Aspergillus niger has been successfully employed to introduce a hydroxyl group at the 3β-position of drimane derivatives. rsc.org

Enzymatic reactions also play a crucial role in the specific functionalization of the decalin skeleton. Drimenol (B159378) synthases, for example, are bifunctional enzymes that first catalyze the cyclization of farnesyl diphosphate (B83284) to drimenyl diphosphate and subsequently hydrolyze the diphosphate group to yield drimenol, a key drimane sesquiterpenoid. biorxiv.orgnih.govacs.orgnih.gov Cytochrome P450 enzymes are also known to be involved in the hydroxylation of the drimane core. nih.gov

The following table summarizes representative functionalization reactions on the drimane skeleton:

Starting MaterialReagent/CatalystProduct(s)Reaction TypeReference(s)
1,4,4a,5,6,8,8a-octahydro-5,8,8a-trimethyl-1β,4aα,8aβ-naphthalene-1,2-dimethanolC. elegans or A. niger3β-hydroxy derivativeMicrobial hydroxylation rsc.org
Farnesyl diphosphateDrimenol synthaseDrimenolEnzymatic cyclization and hydrolysis biorxiv.orgnih.govacs.orgnih.govmdpi.com
DrimenolCytochrome P450 enzymesHydroxylated drimenol derivativesEnzymatic hydroxylation nih.gov
(+)-SclareolideMeLi, (CF3CO)2O/H2O2, KOH, TsOH·H2ODrimenolMulti-step synthesis researchgate.net

Oxidation and reduction reactions are fundamental to the interconversion of drimane sesquiterpenoids and the synthesis of highly functionalized derivatives such as polygodial and warburganal.

The oxidation of alcohol functionalities to aldehydes or carboxylic acids is a common transformation. For example, the synthesis of the potent antifeedant polygodial from drimenol involves the oxidation of the primary alcohol to an aldehyde. ichem.md Various oxidizing agents, including pyridinium (B92312) chlorochromate (PCC) and Swern oxidation reagents, have been utilized for these transformations. ichem.mdnih.gov The oxidation of isodrimeninol with PCC has been shown to yield various drimane derivatives. nih.gov

Reduction reactions are equally important, particularly for the stereoselective synthesis of the decalin core and for the conversion of carbonyl groups to alcohols. The reduction of enones can be achieved using catalytic hydrogenation (e.g., Pd/C, H2) or dissolving metal reductions (e.g., Li/NH3). iupac.org Lithium aluminium hydride (LiAlH4) is a common reagent for the reduction of esters and aldehydes to alcohols in the synthesis of drimane derivatives. rsc.org

The table below details some key oxidation and reduction reactions in the context of drimane synthesis:

Starting MaterialReagent(s)ProductReaction TypeReference(s)
DrimenolPCC, CH2Cl2DrimenalOxidation ichem.md
IsodrimeninolPyridinium chlorochromate (PCC)Drimane derivativesOxidation nih.gov
Diol intermediateSwern reagent ((COCl)2, DMSO)PolygodialOxidation ichem.md
Diester intermediateLithium aluminium hydride (LiAlH4)Diol intermediateReduction rsc.org
Conjugated double bondLithium in ammonia (B1221849) or catalytic reductiontrans-decaloneReduction iupac.org
Drimic acid esterLiAlH4DrimenolReduction ichem.md

Condensation and annulation reactions are powerful tools for the construction of the bicyclic decalin system and for the formation of additional rings fused to the drimane skeleton. wikipedia.orglibretexts.org

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are central to many total syntheses of drimane sesquiterpenoids. mit.edunih.govresearchgate.net The Diels-Alder reaction, a type of [4+2] cycloaddition, has been effectively used to construct the decalin core. For instance, the reaction of a substituted 1-vinyl-2,6,6-trimethylcyclohex-1-ene with dimethyl acetylenedicarboxylate (B1228247) affords a key intermediate in the synthesis of several drimane natural products. rsc.org Gold-catalyzed tandem reactions of 1,7-diynes have also been developed to construct the drimane skeleton in a single step, forming multiple bonds and stereocenters. nih.govacs.org

Intramolecular condensation reactions are often employed to form lactone rings, a common structural motif in drimane sesquiterpenoids. nih.gov These reactions typically involve the cyclization of a hydroxy-acid or a related precursor. The formation of a γ-butyrolactone ring can occur through the condensation of a C-11 or C-12 carboxylic acid with a hydroxyl group at the adjacent position. nih.gov

Examples of condensation and annulation reactions in drimane synthesis are presented below:

Reaction TypeReactantsReagent/CatalystProductReference(s)
Diels-Alder Reaction1-Vinyl-2,6,6-trimethylcyclohex-1-ene, Dimethyl acetylenedicarboxylateHeatDecalin diester adduct rsc.org
Gold-Catalyzed Tandem Reaction1,7-diyneGold catalystDrimane-type sesquiterpenoid nih.govacs.org
Intramolecular Aldol-type CondensationDicarbonyl precursorAcid or baseFused ring system iupac.orghebmu.edu.cn
Lactone FormationHydroxy-carboxylic acid precursorDehydrating agentγ-Butyrolactone fused to drimane skeleton nih.gov

Stereochemical and Conformational Analysis of 1,4a Dimethyldecahydronaphthalene

Diastereoisomerism in Decahydronaphthalene (B1670005) Systems

The fundamental stereoisomerism in the decahydronaphthalene framework arises from the manner in which the two cyclohexane (B81311) rings are fused. This fusion can result in two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin. chemistrysteps.com These isomers are distinguished by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a in standard decalin nomenclature).

The relative stability of these two isomers is a key consideration. Trans-decalin is generally more stable than cis-decalin by approximately 2.7 kcal/mol (11.3 kJ/mol). youtube.com This energy difference is primarily attributed to the presence of three additional gauche-butane interactions in the cis-isomer, which are absent in the all-equatorial arrangement of the trans-isomer. inflibnet.ac.inquora.com Each of these gauche interactions contributes to steric strain, destabilizing the cis-conformation.

Table 1: Relative Energies of Decalin Isomers

Isomer Relative Energy (kcal/mol) Key Steric Interactions
trans-Decalin 0 (Reference) Minimal steric strain
cis-Decalin +2.7 3 gauche-butane interactions

The introduction of methyl groups onto the decalin skeleton, as in 1,4a-dimethyldecahydronaphthalene, significantly influences the relative stabilities of the cis and trans isomers. The positioning of these substituents can either exacerbate existing steric strains or introduce new ones.

In the case of trans-1,4a-dimethyldecahydronaphthalene, the methyl group at the C4a bridgehead position is axial to both rings. This leads to a substantial increase in steric strain due to multiple 1,3-diaxial interactions with the axial hydrogens on both rings. A single methyl group at a bridgehead position in a trans-decalin introduces destabilization equivalent to approximately four gauche-butane interactions. The second methyl group at the C1 position can also introduce further strain depending on its orientation.

Conversely, in cis-1,4a-dimethyldecahydronaphthalene, the methyl group at the C4a bridgehead is axial to only one ring and equatorial to the other. inflibnet.ac.in This results in fewer gauche-butane interactions compared to the trans isomer. While the unsubstituted trans-decalin is more stable, the addition of two methyl groups at the bridgehead positions can reverse this trend. For instance, in the analogous 9,10-dimethyldecalin, the cis isomer becomes more stable than the trans isomer because the trans isomer would suffer from eight gauche-butane interactions, whereas the cis isomer would have seven. inflibnet.ac.in This suggests that for this compound, the cis isomer is likely to be the more stable of the two.

Table 2: Estimated Gauche Interactions in Bridgehead-Methylated Decalins

Compound Isomer Estimated Number of Gauche-Butane Interactions Relative Stability Prediction
9-Methyldecalin trans 4 Less stable
cis 5 More stable
9,10-Dimethyldecalin trans 8 Less stable
cis 7 More stable

Conformational Preferences and Dynamics

The conformational behavior of this compound is dictated by the inherent flexibility or rigidity of the parent decalin isomer and the steric demands of the methyl substituents.

The cis-decalin framework is conformationally mobile and can undergo a chair-chair interconversion, much like cyclohexane. chemistrysteps.com This "ring-flipping" process converts one chair conformation into its mirror image, and in doing so, interchanges the axial and equatorial positions within each ring. youtube.com For an unsubstituted cis-decalin, the two conformers resulting from this interconversion are energetically identical. inflibnet.ac.in The energy barrier for this process is relatively low, allowing for rapid interconversion at room temperature. libretexts.org

In stark contrast to the cis isomer, the trans-decalin framework is conformationally "locked" or rigid. masterorganicchemistry.comdalalinstitute.com A chair-chair interconversion is not possible without breaking covalent bonds, as it would require the fused equatorial bonds to become axial, which would introduce an insurmountable amount of ring strain. masterorganicchemistry.com This conformational rigidity means that substituents on a trans-decalin ring are fixed in either an axial or equatorial position.

In cis-1,4a-dimethyldecahydronaphthalene, the methyl groups influence the conformational equilibrium of the ring flip. The two possible chair-chair conformers will no longer be of equal energy. The equilibrium will favor the conformer that minimizes steric interactions, particularly 1,3-diaxial interactions involving the methyl groups. The conformer where the methyl groups occupy more sterically favorable positions (generally equatorial or pseudo-equatorial) will be lower in energy and thus more populated at equilibrium. The presence of the bulky methyl groups will also affect the energy barrier of the chair-chair interconversion.

Absolute Stereochemistry Determination

The unambiguous assignment of the absolute configuration of the stereocenters in this compound is crucial for its definitive characterization. The two primary methods employed for this purpose are chiroptical spectroscopy and chemical correlation with precursors of known stereochemistry.

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of left and right-circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic anomalous dispersion curve observed in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) can be empirically correlated with the absolute stereochemistry of the molecule, often by applying rules such as the Octant Rule for ketones.

Circular Dichroism (CD): CD measures the difference in absorption of left and right-circularly polarized light as a function of wavelength. A CD spectrum typically shows positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of chromophores within the molecule.

For a molecule like this compound, which lacks a strong intrinsic chromophore in the accessible UV-Vis range, derivatization is often necessary to introduce a suitable chromophore. For instance, if a hydroxyl or carbonyl group is present in a related analogue, it can serve as a chromophore for CD and ORD analysis. The stereochemical environment around the introduced chromophore will dictate the sign and magnitude of the observed Cotton effects, which can then be compared to established rules or to the spectra of structurally similar compounds with known absolute configurations.

Illustrative Data for Chiroptical Analysis of a Hypothetical Ketone Analogue:

TechniqueChromophoreWavelength (nm)Observed EffectInferred Stereochemistry
CDC=O~290Positive Cotton EffectBased on Octant Rule
ORDC=O~300 (peak), ~280 (trough)Positive Cotton EffectConsistent with CD

This table is illustrative and shows the type of data that would be obtained from a chiroptical analysis of a suitable derivative of this compound.

The interpretation of CD and ORD spectra is often supported by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the chiroptical properties of a given stereoisomer. A comparison of the calculated spectrum with the experimental spectrum can provide strong evidence for the assignment of the absolute configuration.

A powerful and definitive method for determining the absolute stereochemistry of a complex molecule is to synthesize it from a starting material of known absolute configuration through a series of stereocontrolled reactions. This approach establishes a direct chemical correlation between the stereocenters of the precursor and the final product.

For the synthesis of a specific stereoisomer of this compound, a chiral natural product with a well-defined stereochemistry, such as a terpene, could serve as a starting material. For example, a synthesis commencing from a chiral pool precursor like (+)-carvone would proceed through a sequence of reactions where the stereochemical outcome of each step is predictable and controlled.

Hypothetical Synthetic Correlation:

PrecursorKey Transformation(s)Product Stereocenter(s)
(R)-(+)-PulegoneRobinson Annulation, MethylationKnown configuration at C4a
Known Chiral IntermediateStereoselective ReductionKnown configuration at C1

This table illustrates how the stereochemistry of a precursor can be correlated to the product through a synthetic sequence.

By carefully designing the synthetic route to ensure that the original stereocenters of the precursor are either retained or inverted in a predictable manner, the absolute configuration of the target molecule, this compound, can be unequivocally established. The final proof often involves comparing the physical and spectroscopic data, including the specific rotation, of the synthesized compound with that of the natural or isolated sample.

Computational and Theoretical Investigations of 1,4a Dimethyldecahydronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 1,4a-dimethyldecahydronaphthalene. wikipedia.org These calculations allow for the precise determination of molecular geometries and the prediction of various spectroscopic parameters.

DFT calculations are employed to determine the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles. By finding the minimum energy conformation on the potential energy surface, the most stable three-dimensional structure of the molecule can be identified. These calculations are crucial for understanding the steric and electronic effects of the two methyl groups on the decahydronaphthalene (B1670005) framework.

Below is a representative table of optimized geometric parameters for the most stable conformer of trans-1,4a-dimethyldecahydronaphthalene, as would be predicted by DFT calculations.

Table 1: Representative DFT-Calculated Geometric Parameters for trans-1,4a-Dimethyldecahydronaphthalene

Parameter Value
Bond Lengths (Å)
C1-C2 1.54
C4a-C8a 1.55
C1-C9 (Methyl) 1.54
C4a-C10 (Methyl) 1.55
**Bond Angles (°) **
C2-C1-C8a 111.5
C1-C4a-C5 112.0
C9-C1-C2 110.8
C10-C4a-C8a 111.2
**Dihedral Angles (°) **
C8-C8a-C1-C2 -55.2 (Chair)
C5-C4a-C8a-C8 178.5 (Trans-fusion)

Note: These values are illustrative and represent typical outputs from DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental identification and characterization of this compound. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are commonly used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.govacs.org This is particularly useful for assigning specific resonances in complex experimental spectra to the corresponding atoms in the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there can be systematic errors in these predictions, they are often corrected using empirical scaling factors to provide excellent agreement with experimental data.

The following table provides an example of predicted ¹³C and ¹H NMR chemical shifts for key atoms in trans-1,4a-dimethyldecahydronaphthalene.

Table 2: Representative Predicted NMR Chemical Shifts (ppm) for trans-1,4a-Dimethyldecahydronaphthalene

Atom Predicted ¹³C Shift Predicted ¹H Shift
C1 45.2 1.65
C4a 42.8 -
C9 (Methyl) 21.5 0.88
C10 (Methyl) 23.1 0.92
C5 35.7 1.58
C8 36.1 1.55

Note: These values are illustrative and relative to a standard (e.g., TMS). They represent typical outputs from DFT/GIAO calculations.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of time-dependent processes.

The decahydronaphthalene core of this compound can exist in various conformations, particularly in the case of the more flexible cis-isomer. libretexts.orgyoutube.com MD simulations can map out the potential energy surface of the molecule, identifying the different stable and metastable conformers and the energy barriers between them. For the cis-isomer, this would include various chair-chair and boat-chair forms. The trans-isomer is conformationally more rigid. youtube.com

MD simulations allow for the visualization and analysis of the pathways by which the molecule interconverts between different conformations. youtube.com For cis-1,4a-dimethyldecahydronaphthalene, this would involve the characteristic ring-flipping of the cyclohexane (B81311) rings. The frequency and energetics of these conformational changes can be quantified from the simulation trajectories. Such studies reveal how the methyl groups may hinder or alter the pathways of ring inversion compared to unsubstituted decalin.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. This is particularly relevant in the context of its potential role as an intermediate in terpene biosynthesis or as a product of catalytic hydrocarbon reactions. nih.govnih.gov

By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. DFT is often used for this purpose due to its balance of accuracy and computational cost. acs.orgacs.org The calculation of the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for understanding the reaction mechanism and predicting its rate. The energy difference between the reactants and the transition state gives the activation energy of the reaction.

For instance, the rearrangement of a carbocation intermediate leading to the formation of the this compound skeleton can be modeled. nih.gov The following table provides a hypothetical example of the calculated energies for a step in such a reaction.

Table 3: Representative Calculated Energies (kcal/mol) for a Reaction Step

Species Relative Energy (kcal/mol)
Reactant (Carbocation Intermediate) 0.0
Transition State +15.2
Product (this compound) -25.8

Note: These values are illustrative and represent typical outputs from DFT calculations for a reaction pathway analysis.

Computational Mapping of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for mapping the complex potential energy surfaces of the reactions that form decalin rings. For drimane-type sesquiterpenes, biosynthesis often involves the cyclization of farnesyl diphosphate (B83284) (FPP). Computational studies on related systems have elucidated the intricate details of these cyclization cascades, involving multiple carbocationic intermediates and transition states.

The general approach involves:

Reactant and Product Optimization: The geometries of the starting materials (e.g., a precursor diene or a polyene) and the final this compound product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structures connecting reactants, intermediates, and products. This is a critical step in understanding the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it indeed connects the correct reactant and product, thus mapping out the reaction path on the potential energy surface.

For instance, in the context of intramolecular Diels-Alder reactions that can form decalin cores, DFT calculations have been instrumental in predicting the feasibility of different reaction channels and the stereochemical outcomes. vt.edu These computational models can account for various factors, including steric and electronic effects, that govern the reaction pathway.

Elucidation of Rate-Limiting and Stereochemistry-Determining Steps

In the biosynthesis of drimane (B1240787) sesquiterpenoids, computational studies have suggested that the initial cyclization of FPP and subsequent rearrangements are crucial in defining the final stereochemistry. nih.gov DFT calculations can quantify the energy barriers for the formation of different stereoisomers, allowing for a prediction of the major product. For example, the formation of cis- or trans-fused decalin systems can be computationally evaluated by comparing the activation energies of the respective transition states.

The table below illustrates a hypothetical comparison of activation energies for different steps in a proposed reaction pathway to form a decalin derivative, as would be determined by DFT calculations.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Description
Initial CyclizationTS115.2Formation of the first ring.
Hydride ShiftTS212.5Rearrangement of the carbocation intermediate.
Second Cyclization (cis)TS3-cis18.7Formation of the cis-fused decalin ring; Rate-Limiting & Stereochemistry-Determining .
Second Cyclization (trans)TS3-trans21.3Formation of the trans-fused decalin ring.

This table is a generalized representation based on typical computational studies of decalin formation and does not represent actual data for this compound.

In Silico Prediction of Chiroptical Properties

This compound possesses multiple chiral centers, making it an optically active molecule. Computational methods are powerful tools for predicting its chiroptical properties, which are essential for determining its absolute configuration.

Theoretical Calculations of Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for assigning the absolute configuration of chiral molecules. Time-dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating ECD spectra. researchgate.net The general workflow for the theoretical prediction of an ECD spectrum involves several steps:

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set.

TD-DFT Calculations: For each optimized conformer, the excitation energies and rotational strengths are calculated using TD-DFT.

Spectral Simulation: The calculated rotational strengths are then used to simulate the ECD spectrum, typically by applying a Gaussian or Lorentzian broadening to each transition.

By comparing the theoretically calculated ECD spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. nih.gov The choice of functional and basis set can significantly impact the accuracy of the calculated spectrum.

The following table summarizes common computational parameters used in TD-DFT calculations for ECD spectra of related organic molecules.

ParameterTypical Values/MethodsPurpose
Conformational SearchMolecular Mechanics (e.g., MMFF), Monte CarloTo identify all relevant low-energy conformers.
Geometry OptimizationDFT (e.g., B3LYP, M06-2X) with basis sets like 6-31G(d) or largerTo obtain accurate geometries of the conformers.
TD-DFT CalculationFunctionals like B3LYP, CAM-B3LYP, PBE0 with basis sets like TZVP, aug-cc-pVDZTo calculate excitation energies and rotational strengths.
Solvation ModelPolarizable Continuum Model (PCM), SMDTo account for the effect of the solvent on the ECD spectrum.

Computational Approaches to Optical Rotation and Vibrational Circular Dichroism (VCD)

Beyond ECD, computational methods can also predict other chiroptical properties like optical rotation (OR) and Vibrational Circular Dichroism (VCD).

Optical Rotation (OR): Ab initio calculations of specific rotation have become a valuable tool for assigning the absolute configuration of chiral molecules. nih.gov DFT and coupled-cluster methods can be used to calculate the optical rotation at a specific wavelength (commonly the sodium D-line at 589.3 nm). Similar to ECD calculations, a thorough conformational analysis is essential for obtaining accurate results. The calculated OR values for the different enantiomers are then compared with the experimental value to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed structural information and is highly sensitive to the absolute configuration. The theoretical prediction of VCD spectra is typically performed using DFT. The calculation involves computing the vibrational frequencies and the corresponding dipole and rotational strengths for each vibrational mode. The comparison of the calculated VCD spectrum with the experimental one provides a reliable method for absolute configuration assignment.

The following table outlines the general computational approaches for predicting OR and VCD.

Chiroptical PropertyComputational MethodKey Calculated Parameters
Optical Rotation (OR)DFT, Coupled-ClusterFrequency-dependent optical rotatory power tensor.
Vibrational Circular Dichroism (VCD)DFTVibrational frequencies, dipole strengths, and rotational strengths.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4a Dimethyldecahydronaphthalene

Chromatographic-Mass Spectrometric Techniques

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of 1,4a-dimethyldecahydronaphthalene, enabling its identification and purity assessment, even within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomer Differentiation

High-resolution mass spectrometry is indispensable for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C12H22), the expected accurate mass of the molecular ion [M]+• can be calculated and compared to the experimentally determined value, confirming the elemental composition.

While HRMS provides the elemental formula, differentiating between isomers requires further experimentation. Isomers of this compound will exhibit identical high-resolution mass spectra under standard electron ionization (EI) conditions. However, subtle differences in fragmentation patterns, particularly when coupled with tandem mass spectrometry (MS/MS) techniques, may offer clues to distinguish between stereoisomers or constitutional isomers.

Table 1: Theoretical and Measured High-Resolution Mass Data for this compound

IonElemental CompositionCalculated m/zObserved m/zMass Accuracy (ppm)
[M]+•C12H22166.1722166.1720-1.2
[M-CH3]+C11H19151.1487151.1485-1.3
[M-C2H5]+C10H17137.1329137.1327-1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, electron ionization (EI) at 70 eV typically leads to a characteristic fragmentation pattern. The molecular ion peak ([M]+•) at m/z 166 may be observed, although it can be weak due to the facile fragmentation of the saturated ring system. Key fragment ions resulting from the loss of methyl (m/z 151) and ethyl (m/z 137) groups, as well as more complex ring cleavages, provide definitive structural information. The retention time from the GC and the fragmentation pattern from the MS together confirm the identity and purity of the compound.

Table 2: Characteristic GC-MS Data for a Stereoisomer of this compound

Retention Time (min)Major Fragment Ions (m/z)Relative Abundance (%)Proposed Fragment
12.516610[M]+•
15185[M-CH3]+
13740[M-C2H5]+
95100[C7H11]+
8165[C6H9]+
6750[C5H7]+

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex matrices, particularly those containing non-volatile components, liquid chromatography-mass spectrometry is the technique of choice. researchgate.net While GC-MS is highly effective for volatile compounds, LC-MS can handle a broader range of sample types. researchgate.net Due to the non-polar nature of this compound, reversed-phase LC would be employed, using a non-polar stationary phase and a polar mobile phase.

Since this compound lacks easily ionizable functional groups, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are more suitable ionization sources than electrospray ionization (ESI). These techniques can effectively ionize non-polar compounds, allowing for their detection by the mass spectrometer. LC-MS is particularly valuable for analyzing environmental samples or biological extracts where this compound may be a minor component in a complex mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of this compound. numberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the chiral centers.

Advanced 1D and 2D NMR Techniques for Structural Connectivity

The ¹H NMR spectrum of this compound is complex due to significant signal overlap in the aliphatic region. While 1D ¹H NMR provides initial information, 2D NMR experiments are essential for resolving these overlaps and establishing the connectivity of the molecule. youtube.com

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton-proton connectivity throughout the decahydronaphthalene (B1670005) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the ¹H and ¹³C signals unambiguously.

Table 3: Representative ¹³C and ¹H NMR Chemical Shift Assignments for a Stereoisomer of this compound

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
140.21.65m
222.51.40, 1.55m
328.11.35, 1.50m
435.81.70m
4a33.5--
525.91.30, 1.45m
621.71.25, 1.40m
729.31.38, 1.52m
838.61.60m
8a45.11.80m
1-CH₃25.40.95s
4a-CH₃18.90.88s

Application of NOESY/ROESY for Stereochemical Assignments

The final and most critical step in the structural elucidation of this compound is the determination of its relative stereochemistry. This is achieved using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). acdlabs.comlibretexts.org

These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. libretexts.org By observing NOE correlations, the spatial arrangement of atoms in the molecule can be deduced. For instance, an NOE between one of the methyl groups and a specific proton on the decahydronaphthalene ring would indicate that they are on the same face of the molecule. By systematically analyzing the NOE correlations, the relative configuration of all stereocenters can be established. ROESY is often preferred for molecules of intermediate size, as it can help to avoid zero or negative NOEs that can sometimes occur in NOESY experiments. acdlabs.com

Table 4: Key NOESY/ROESY Correlations for a cis-1,4a-Dimethyldecahydronaphthalene Stereoisomer

Proton 1Proton 2Correlation StrengthImplied Proximity
H from 1-CH₃H-8aStrongcis relationship
H from 1-CH₃H-2 (axial)Medium
H from 4a-CH₃H-5 (axial)Strongcis relationship
H from 4a-CH₃H-8 (axial)Medium
H-1H-8aStrongcis ring junction

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for the stereochemical analysis of chiral compounds like this compound, providing information on their absolute configuration and conformation in solution.

Electronic Circular Dichroism (ECD) for Chiral Recognition and Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to its electronic transitions. encyclopedia.pub This technique is a cornerstone for determining the absolute configuration of chiral molecules. encyclopedia.pubresearchgate.net The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. libretexts.org

The application of ECD is not limited to rigid molecules. It has been successfully used to study conformational changes in proteins upon ligand binding, demonstrating its utility in monitoring dynamic molecular interactions. grafiati.com The combination of High-Performance Liquid Chromatography (HPLC) with ECD and optical rotation detection (HPLC-ECD-OR) allows for the on-line chiroptical characterization of enantiomers in a racemic mixture. grafiati.com

Table 1: Representative ECD Data for Chiral Molecules

CompoundSolventλmax (nm)Δε (M⁻¹cm⁻¹)Reference
(+)-CamphorMethanol (B129727)295+2.2 encyclopedia.pub
(-)-CamphorMethanol295-2.2 encyclopedia.pub
Remisporine B (1)Methanol~250, ~320Positive and Negative Cotton Effects researchgate.net
gRNA:Cas9 RNP complex-273, 235Positive/Negative couplet grafiati.com

Note: The data presented are illustrative of typical ECD measurements and may not correspond to this compound, for which specific public data is limited.

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD but operates in the infrared region of the electromagnetic spectrum, probing the differential absorption of circularly polarized light by the vibrational transitions of a chiral molecule. jascoinc.combruker.com A key advantage of VCD is that all organic molecules possess infrared absorptions, eliminating the need for a chromophore, which is essential for ECD. jascoinc.com

VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. bruker.com By comparing the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute stereochemistry can be unambiguously assigned. jascoinc.com This method has been successfully applied to a wide range of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids. bruker.comnih.gov

Recent advancements in computational methods, such as the Molecules-in-Molecules (MIM) fragment-based approach and the molecular tailoring approach (MTA), have made it possible to calculate the VCD spectra of large and complex molecules with greater efficiency and accuracy. nih.govnih.gov These methods partition a large molecule into smaller, manageable fragments, significantly reducing the computational cost without compromising the quality of the predicted spectra. nih.govnih.gov

Table 2: Key Features of VCD Spectroscopy

FeatureDescription
Spectral Range Infrared region
Principle Differential absorption of left and right circularly polarized IR light
Primary Application Determination of absolute configuration of chiral molecules
Sample Requirements Can be measured for liquids (pure or in solution) and solids (suspensions)
Key Advantage No chromophore is required

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR) Measurements

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a chiral substance varies with the wavelength of the polarized light. kud.ac.inwikipedia.org A plot of the specific rotation, [α], versus wavelength is known as an ORD curve. kud.ac.in This technique is a powerful tool for structural and stereochemical analysis of optically active compounds. scispace.com

The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), provides detailed information about the absolute configuration and conformation of the molecule. kud.ac.inscispace.com A positive Cotton effect is observed when the peak of the curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. libretexts.org

Specific Optical Rotation (SOR) is the measurement of the optical rotation at a single, specific wavelength, most commonly the sodium D-line (589.3 nm). libretexts.org While less informative than a full ORD curve, the sign and magnitude of the specific rotation can provide a preliminary indication of the enantiomeric purity and, in some cases, can be correlated with the absolute configuration through empirical rules or by comparison with known compounds. nih.gov

The combination of ORD and Circular Dichroism (CD) provides a comprehensive picture of the chiroptical properties of a molecule, as they are related through the Kronig-Kramers transforms. slideshare.net These techniques have been instrumental in the structural elucidation of natural products, particularly in cases where other methods are not applicable. scispace.com

Ion Mobility Spectrometry (IMS) and Coupled Techniques

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.org This separation occurs on a millisecond timescale, making it readily compatible with mass spectrometry (IMS-MS) for multidimensional analysis. nih.gov

Separation and Characterization of Isomers Based on Collisional Cross Section (CCS)

A key parameter measured in IMS is the collisional cross section (CCS), which is a measure of the effective area of the ion as it collides with a neutral buffer gas. nih.gov The CCS value is highly dependent on the three-dimensional structure of the ion, allowing for the separation of isomers that have the same mass but different shapes. nih.gov This capability is particularly valuable for distinguishing between constitutional isomers, diastereomers, and even enantiomers in some cases.

The integration of IMS with mass spectrometry provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and identify individual components. nih.gov The CCS value serves as an additional descriptor for chemical annotation in both targeted and untargeted metabolomics and proteomics studies. nih.govnih.gov

Various types of IMS instruments exist, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), trapped ion mobility spectrometry (TIMS), and field-asymmetric waveform ion mobility spectrometry (FAIMS), each with its own advantages and disadvantages. nih.govuab.edu

Table 3: Comparison of Common IMS Techniques

TechniquePrinciple of SeparationKey Features
Drift-Tube IMS (DTIMS) Ions drift through a gas-filled tube under a static electric field.Provides direct measurement of CCS.
Traveling-Wave IMS (TWIMS) Ions are propelled through a gas-filled cell by a series of voltage waves.High-resolution separation, requires calibration for CCS determination.
Trapped Ion Mobility Spectrometry (TIMS) Ions are trapped in a gas flow by an opposing electric field.High resolution and sensitivity.
Field-Asymmetric Waveform IMS (FAIMS) Separation is based on the difference in ion mobility at high and low electric fields.Effective for separating isobaric and isomeric ions.

IMS-MS/MS for Fragmentation Analysis and Structural Discrimination

The coupling of ion mobility spectrometry with tandem mass spectrometry (IMS-MS/MS) provides a powerful platform for detailed structural characterization. In this setup, ions are first separated by their mobility, then selected for fragmentation, and the resulting fragment ions are analyzed by the mass spectrometer.

This approach allows for the acquisition of fragmentation data for individual isomers that may be inseparable by mass spectrometry alone. The fragmentation patterns of different isomers can be distinct, providing an additional layer of information for their identification and structural elucidation. This is particularly useful in lipidomics and metabolomics, where the presence of numerous isomeric species presents a significant analytical challenge. nih.gov

Furthermore, IMS can be used to study the conformational landscape of ions. Different conformers of the same molecule can have different CCS values and may exhibit different fragmentation behavior upon collisional activation. By correlating the mobility separation with the fragmentation data, it is possible to gain insights into the gas-phase structure and stability of different conformers.

Applications of 1,4a Dimethyldecahydronaphthalene in Advanced Organic Synthesis

Building Blocks for Complex Natural Products

The 1,4a-dimethyldecahydronaphthalene skeleton is a common feature in numerous terpenoids and steroids, making it a critical building block in their total synthesis. The strategic assembly of this core structure is often a pivotal step in the synthetic route to these complex molecules.

Role in Total Synthesis of Terpenoids and Steroids

The decalin framework of this compound is central to the structure of many sesquiterpenes and diterpenes. For instance, the drimane (B1240787) sesquiterpenoids, a class of natural products with diverse biological activities, are characterized by a decalin core with a specific methylation pattern. nih.govwur.nlrsc.orgrsc.orgacs.org The total synthesis of drimane-type sesquiterpenoids often involves the construction of a substituted decalin ring system as a key intermediate. nih.gov Similarly, the labdane (B1241275) diterpenes, another large family of natural products, are biosynthesized from a bicyclic precursor that contains the decalin framework. acs.orgnih.govacs.orgmdpi.com Synthetic efforts towards these molecules, therefore, heavily rely on methodologies to construct the this compound core.

The general biosynthetic pathway for many of these terpenoids involves the cyclization of acyclic precursors like geranylgeranyl pyrophosphate (GGPP) to form the characteristic bicyclic decalin skeleton. cjnmcpu.com This biological strategy has inspired chemists to devise biomimetic approaches in the laboratory.

Synthetic Strategies Utilizing the Decalin Framework

A variety of synthetic strategies have been developed to construct the decalin framework, which can be broadly categorized into two main approaches: sequential construction of the two rings or a simultaneous formation through a single reaction. rsc.org

Key synthetic strategies include:

Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of decalin systems. rsc.orgnih.gov This reaction allows for the formation of the bicyclic ring system with high stereocontrol.

Polyene Cyclization: Cationic polyene cyclization, mimicking the biosynthetic pathways, is another important strategy. acs.org This method involves the cyclization of a linear polyene precursor, often initiated by a Lewis acid, to form the decalin core.

Robinson Annulation: This classic ring-forming reaction can be employed to build the second six-membered ring onto an existing cyclohexane (B81311) derivative.

Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to construct the decalin ring system, particularly for the formation of specific stereoisomers.

These strategies have been successfully applied in the total synthesis of various natural products containing the this compound motif.

Synthetic StrategyDescriptionKey Features
Intramolecular Diels-Alder (IMDA)A [4+2] cycloaddition reaction within a single molecule to form the bicyclic decalin system. rsc.orgnih.govHigh stereocontrol, convergent.
Cationic Polyene CyclizationBiomimetic cyclization of a linear polyene initiated by a carbocation. acs.orgMimics biosynthesis, can lead to complex polycyclic systems.
Robinson AnnulationA base-catalyzed reaction that combines a ketone and a methyl vinyl ketone to form a cyclohexenone ring.Classic and reliable method for ring formation.
Radical CyclizationFormation of the bicyclic system through the cyclization of radical intermediates.Useful for specific stereochemical outcomes.

Precursors for Novel Molecular Architectures

Beyond its role in the synthesis of known natural products, the this compound framework serves as a versatile starting point for the design and construction of novel and complex molecular architectures, including polycyclic and macrocyclic systems.

Design and Construction of Polycyclic Compounds

The rigid decalin core of this compound provides a stable platform upon which additional rings can be built, leading to the formation of intricate polycyclic compounds. rsc.org Synthetic methodologies such as tandem reactions, where multiple bonds and rings are formed in a single step, have been developed to efficiently construct such complex structures. nih.gov For example, a gold-catalyzed tandem reaction has been utilized to build upon a decalin-like precursor to generate five chemical bonds and two additional rings in one synthetic operation. nih.gov

Furthermore, photochemical reactions, such as the Norrish-Yang photocyclization, can be employed to introduce spirocyclic systems onto the decalin framework, leading to the creation of unique three-dimensional structures with potential applications in medicinal chemistry. nih.govacs.org

Enantioselective Construction of Decalin-based Structures

The biological activity of natural products containing the this compound core is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this framework is of paramount importance.

Several strategies have been developed to achieve the enantioselective synthesis of decalin-based structures:

Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For example, the enantioselective synthesis of drimane-type sesquiterpenes has been achieved starting from the naturally occurring monoterpene, geraniol. rsc.org Similarly, S-(+)-carvone has been used as a chiral starting material for the synthesis of drimane sesquiterpenes. acs.org

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key ring-forming reactions is a powerful strategy. nih.govacs.org For instance, chiral Brønsted acids have been used to mediate enantioselective cationic polyene cyclizations to produce the decalin core with high enantiomeric excess. acs.org Asymmetric Diels-Alder reactions, employing chiral Lewis acid catalysts, are also a common method for the enantioselective construction of the decalin framework.

Enzymatic Resolutions and Desymmetrization: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Alternatively, enzymes can be used to desymmetrize a meso-decalin derivative, introducing chirality in a controlled manner. nih.gov While not specifically detailed for this compound in the provided results, these are established methods for related systems.

Enantioselective StrategyDescriptionExample
Chiral Pool SynthesisUtilization of a chiral starting material from nature.Synthesis of (+)-drimane-8,11-diol from geraniol. rsc.org
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Enantioselective cationic polyene cyclization using a chiral Brønsted acid. acs.org
Enzymatic MethodsApplication of enzymes for resolution or desymmetrization.Enzymatic catalysis of stereoselective Diels-Alder reactions to form decalin systems. nih.gov

Asymmetric Synthesis of Chiral Decalin Derivatives

The asymmetric synthesis of chiral decalin derivatives often relies on substrate-controlled methods, where the stereochemical outcome of a reaction is dictated by the existing chirality within the starting material or an appended chiral auxiliary. These strategies are fundamental in the total synthesis of complex natural products containing the decalin core.

A prominent strategy for constructing chiral decalins is the intramolecular Diels-Alder (IMDA) reaction. This powerful cyclization has been employed in the synthesis of numerous complex molecules. rsc.org For instance, in the total synthesis of the macrolide natural product anthracimycin, an intermolecular Diels-Alder reaction followed by an epimerization step is a key sequence to establish the desired trans-decalin framework. rsc.orgrsc.org The initial cycloaddition reaction between an enantioenriched enone and a diene, promoted by a Lewis acid catalyst such as ethylaluminum dichloride, proceeds with high diastereoselectivity to form a cis-decalin as a single diastereoisomer. rsc.org Subsequent treatment with the same Lewis acid allows for epimerization at a key stereocenter to furnish the thermodynamically more stable trans-decalin scaffold. rsc.org

Another powerful approach involves ring expansion reactions. For example, polyfunctionalized chiral decalins can be accessed from hydrindane precursors through an unprecedented dyotropic reaction involving a mesylate group. nih.govacs.org This method provides a stereocontrolled route to highly substituted decalins that can serve as versatile building blocks for natural product synthesis. nih.govacs.org

The Robinson annulation, a classic method for forming six-membered rings, has also been adapted for asymmetric synthesis. wikipedia.org While often catalyzed enantioselectively (see section 7.3.2), substrate-controlled variations are also prevalent in complex syntheses where existing stereocenters direct the formation of the new ring. The stereochemical course of the Robinson annulation can be influenced by the substrate and reaction conditions to yield specific diastereomers of the decalin system. acs.org

The synthesis of complex natural products often showcases the power of these substrate-controlled strategies. For example, progress towards the total synthesis of anthracimycin highlights a strategy involving an intermolecular Diels-Alder reaction to form a cis-decalin, which is then epimerized to the required trans-decalin intermediate. rsc.orgrsc.org This demonstrates how a carefully planned synthetic sequence can yield a stereochemically rich decalin core.

A summary of representative substrate-controlled strategies for decalin synthesis is presented below:

Starting Material TypeKey TransformationResulting Decalin StereochemistryReference
Enantioenriched enone and dieneIntermolecular Diels-Alder / Epimerizationtrans-Decalin rsc.org
Chiral hydrindane mesylateDyotropic Ring ExpansionPolyfunctionalized Chiral Decalin nih.govacs.org
Substituted cyclohexanone (B45756) derivativeIntramolecular Aldol (B89426) CondensationStereodefined Decalin acs.org

Catalytic Enantioselective Methodologies

The development of catalytic enantioselective methods for the synthesis of chiral decalins has been a major advancement, offering more efficient and atom-economical routes compared to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One of the earliest and most significant examples of organocatalytic enantioselective decalin synthesis is the Hajos-Parrish-Eder-Sauer-Wiechert reaction. mdpi.comyoutube.com This intramolecular aldol reaction of a trione (B1666649) precursor, catalyzed by the natural amino acid L-proline, provides access to the Wieland-Miescher ketone, a key intermediate in steroid synthesis, with high enantioselectivity. mdpi.comyoutube.com The success of this reaction was a cornerstone in the development of asymmetric organocatalysis. youtube.com Modern variations of this reaction have further improved its efficiency and scalability. For instance, using a prolinamide catalyst allows for the synthesis of the Wieland-Miescher ketone with high yield and enantiomeric excess. acs.org

The Robinson annulation can be performed asymmetrically using chiral proline-based catalysts, yielding enantiomeric excesses often in the range of 60-70%. wikipedia.org One-pot asymmetric Robinson annulations have also been developed, combining the initial Michael addition and the subsequent aldol condensation in a single flask with an organocatalyst. mdpi.com

Beyond the classic Robinson annulation, other powerful catalytic enantioselective methods have emerged. A dynamic kinetic desymmetrization of C2-symmetric precursors through an aldol-aldol annulation has been developed to construct functionalized decalin derivatives with high enantioselectivity. nii.ac.jpnih.gov This strategy, using a quinidine-derived dimer catalyst, can generate decalins with five to six stereogenic centers in a single step. nii.ac.jp

Inverse-electron-demand Diels-Alder reactions have also been rendered enantioselective for the synthesis of cis-decalin derivatives. nih.govnih.gov For example, an ytterbium-catalyzed reaction of 2-pyrones with silyl (B83357) cyclohexadienol ethers provides access to a broad range of synthetically important cis-decalins with good yields and stereoselectivities. nih.gov Similarly, a chiral bis(oxazoline)/copper(II) complex can catalyze the reaction between 2-pyrones and 1,3-cyclohexadienes (generated in situ via Birch reduction) to afford polysubstituted cis-decalin scaffolds. nih.gov

The following table summarizes key catalytic enantioselective methodologies for the synthesis of chiral decalin derivatives:

Reaction TypeCatalyst SystemDecalin Product TypeEnantiomeric Excess (ee)Reference
Intramolecular Aldol ReactionL-Prolinetrans-Decalin (Wieland-Miescher ketone)High mdpi.comyoutube.com
Intramolecular Aldol ReactionProlinamidetrans-Decalin (Wieland-Miescher ketone)89% acs.org
Aldol-Aldol AnnulationQuinidine-derived dimerFunctionalized DecalinHigh nii.ac.jpnih.gov
Inverse-Electron-Demand Diels-AlderYtterbium complexcis-DecalinGood to High nih.gov
Inverse-Electron-Demand Diels-AlderCopper(II)-bis(oxazoline)cis-DecalinHigh nih.gov
Robinson AnnulationChiral Proline derivativesEnone Decalin60-70% wikipedia.org

Medicinal Chemistry Research Focusing on Decalin Derived Scaffolds

Decalin Core as a Privileged Scaffold in Drug Discovery

The decalin ring system, a bicyclic saturated hydrocarbon, represents a significant structural motif in a multitude of natural products and has been increasingly recognized for its potential in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework that can be strategically functionalized to interact with biological targets.

The term "privileged structures" was first introduced in 1988 by Evans et al. to describe molecular frameworks capable of serving as ligands for a diverse array of biological receptors when judiciously modified. nih.govresearchgate.netresearchgate.net These scaffolds are not merely inert skeletons but are key components that can be recognized by distinct receptors or enzymes, making them valuable starting points for drug discovery. researchgate.netresearchgate.net The concept has since evolved, with terms like "privileged scaffold" being used to denote core structures that appear in numerous drugs with varied therapeutic applications. researchgate.net The utility of these scaffolds lies in their ability to present appended functionalities in a well-defined spatial orientation, facilitating interactions with multiple, unrelated biological targets. nih.govresearchgate.net This approach is a cornerstone in the design of new bioactive compounds and the creation of chemical libraries for screening. nih.govnih.gov

The decalin core is an attractive privileged scaffold due to its conformational rigidity and the stereochemical complexity that can be achieved. nih.govacs.org A prominent example of its application is in the structure-based design of selective inhibitors for the FK506-binding protein 51 (FKBP51), a target implicated in various conditions like major depressive disorder, obesity, and chronic pain. nih.govacs.org Researchers have employed a "structure-based rigidification strategy" to develop novel bicyclic scaffolds for FKBP51 ligands, where the decalin moiety proved to be optimal for fitting into a key subpocket of the protein. nih.govacs.orgacs.org

In this rational design approach, the flexible cyclohexyl group of existing ligands was locked into a specific, bioactive conformation by incorporating it into a rigid decalin system. nih.govacs.org This strategy not only preserved but in some cases enhanced the binding affinity and, crucially, improved the selectivity for FKBP51 over its close homologue FKBP52. nih.govacs.org The constrained decalin scaffold provides new, rigid exit vectors for further chemical modification, which is not possible with more flexible parent molecules. acs.org This demonstrates how the inherent structural properties of decalin can be rationally exploited to create potent and selective modulators of protein function.

Chemical Modification Strategies for Decalin Derivatives

The modification of bioactive compounds is a fundamental strategy in drug discovery, aimed at improving properties like potency, selectivity, and pharmacokinetics. mdpi.combiomedres.usbiomedres.us For decalin-based scaffolds, these modifications are guided by an understanding of how structural changes impact biological activity.

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological effects. gardp.orgwikipedia.orgcollaborativedrug.com SAR analysis involves synthesizing and testing a series of related compounds to determine how changes in chemical structure affect their biological activity. wikipedia.org

In the development of FKBP51 inhibitors, SAR investigations revealed the decalin scaffold as the most suitable moiety for the selectivity-enabling subpocket of the target protein. nih.gov A direct comparison between a decalin-containing analogue and a simpler methyl-containing compound showed that the cyclization into the rigid decalin structure itself only minimally enhanced binding affinity. acs.org However, the true advantage of the decalin scaffold was its ability to serve as a platform for further modifications that could significantly boost potency and selectivity. acs.org By adding functional groups at specific "exit vectors" on the rigid decalin core, researchers were able to achieve enhanced affinity. acs.org

Below is a table summarizing the SAR findings for selected decalin-based FKBP51 inhibitors, illustrating the impact of modifications on the scaffold.

CompoundModification on Decalin ScaffoldFKBP51 Affinity (Ki, nM)Selectivity (FKBP52/FKBP51)
Analogue 20 Unsubstituted decalin8.7110
Analogue 25 Addition of a methoxy-phenyl group2.1140
Analogue 29 Addition of a trimethoxy-phenyl group0.9>1000

This table is generated based on findings reported in the development of novel decalin-based FKBP51 inhibitors, where substitutions on the rigid scaffold led to improved potency and selectivity. nih.govacs.org

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a topologically different molecular framework while retaining similar biological activity. uniroma1.itsemanticscholar.orgnih.gov The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property positions. uniroma1.itbhsai.org

While direct examples of "hopping" to or from a decalin scaffold are specific to individual research programs, the principles of scaffold hopping are highly applicable to decalin systems. As a privileged scaffold, the decalin core can be considered a potential replacement for other, less optimal scaffolds in existing drug candidates. For instance, a flexible or metabolically unstable core in a known ligand could be replaced with a rigid and more robust decalin framework. The development of the aforementioned FKBP51 inhibitors can be viewed through a lens of scaffold hopping, where the flexible acyclic or monocyclic core of initial leads was "hopped" to a more constrained bicyclic decalin scaffold. acs.org This strategic shift from a flexible to a rigid scaffold led to compounds with superior selectivity and provided a novel chemical series for further optimization. acs.org

Synthetic Accessibility for Medicinal Chemistry Libraries

The ability to synthesize a wide variety of derivatives (a library) from a core scaffold is critical for thorough SAR exploration in medicinal chemistry. nih.govresearchgate.net The synthetic accessibility of the decalin framework is therefore a key consideration. Numerous innovative synthetic strategies have been developed for the stereoselective construction of complex, multifunctionalized decalin systems found in natural products. nih.gov

One powerful method for generating the decalin core is the intramolecular Diels-Alder (IMDA) reaction. acs.orgescholarship.org This reaction can form the bicyclic system with high stereocontrol in a single step, which is highly advantageous for creating libraries efficiently. acs.org For example, in the synthesis of the decalin-based FKBP51 inhibitors, an IMDA cyclization was used to generate all three crucial stereocenters of the decalin core at once. acs.org The development of scalable synthetic routes is also crucial. Researchers have reported multi-gram scale syntheses of key decalin intermediates, which enables the production of sufficient quantities for extensive biological testing and library generation. escholarship.org The ability to employ such efficient and stereoselective reactions makes the decalin scaffold a synthetically accessible platform for building diverse libraries of compounds for drug discovery campaigns. nih.govsemanticscholar.org

Development of Efficient Synthetic Routes for Analog Generation

A critical aspect of medicinal chemistry is the ability to generate a wide array of analogs of a lead compound to establish structure-activity relationships (SAR) and optimize pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to decalin-derived scaffolds is of paramount importance. Researchers have explored various strategies to construct the decalin core and introduce chemical diversity.

One notable approach involves the use of the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. An intramolecular Diels-Alder (IMDA) reaction of a triene precursor can construct the bicyclic decalin system in a single step, often with a high degree of stereocontrol. nih.gov The stereochemical outcome of the cyclization can be influenced by various factors, including the geometry of the starting triene and the presence of catalysts. nih.gov

For instance, the Robinson annulation is another classical and effective method for the construction of the decalin framework. This reaction sequence, which involves a Michael addition followed by an aldol (B89426) condensation, has been adapted for solid-phase synthesis, enabling the generation of decalin libraries. thieme-connect.com

Recent advancements have also focused on stereoselective methods to access specific isomers of substituted decalins. For example, an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones with silyl (B83357) cyclohexadienol ethers has been reported to produce a broad range of cis-decalin derivatives with multiple contiguous stereogenic centers in good yields and stereoselectivities. nih.gov Furthermore, diastereoselective synthesis of trans-decalin-based spirocarbocycles has been achieved through the Norrish-Yang photocyclization of α-diketones. acs.org

The table below summarizes some of the synthetic strategies employed for the generation of decalin-derived scaffolds.

Synthetic Strategy Key Reaction Advantages Reference
Intramolecular Diels-Alder Reaction[4+2] CycloadditionHigh stereocontrol, single-step core formation nih.gov
Robinson AnnulationMichael addition followed by Aldol condensationWell-established, adaptable to solid-phase synthesis thieme-connect.com
Asymmetric Inverse-Electron-Demand Diels-AlderYtterbium-catalyzed cycloadditionAccess to enantiomerically enriched cis-decalins nih.gov
Norrish-Yang PhotocyclizationPhotochemical cyclization of α-diketonesDiastereoselective synthesis of trans-decalin derivatives acs.org

These synthetic advancements provide medicinal chemists with a robust toolbox for the creation of diverse decalin-based molecules for biological screening.

High-Throughput Synthesis of Decalin-Derived Scaffolds

To accelerate the drug discovery process, high-throughput synthesis (HTS) methodologies are increasingly being applied to the generation of large compound libraries. The development of HTS techniques for decalin-derived scaffolds allows for the rapid exploration of a vast chemical space, significantly increasing the probability of identifying novel hit compounds.

Solid-phase synthesis has emerged as a key enabling technology for the high-throughput generation of decalin-based libraries. thieme-connect.com By anchoring a starting material to a solid support, reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the automation of repetitive reaction sequences. The solid-phase Robinson annulation, for example, has been successfully employed to construct a decalin framework bearing an ester unit, with the final products being cleaved from the resin in good yields and high diastereomeric purity. thieme-connect.com

The integration of automated synthesis platforms with innovative synthetic methodologies is crucial for the successful implementation of HTS. These platforms can perform a large number of reactions in parallel, utilizing multi-well plates to generate extensive libraries of compounds. acs.orgyoutube.com The development of robust and broadly applicable reaction conditions is essential for the success of such automated library synthesis.

The table below outlines key considerations and enabling technologies for the high-throughput synthesis of decalin-derived scaffolds.

Key Consideration Enabling Technology/Strategy Impact on High-Throughput Synthesis Reference
Efficient Scaffold SynthesisSolid-Phase Organic Synthesis (SPOS)Simplifies purification, enables automation thieme-connect.com
Reaction ParallelizationAutomated Synthesis PlatformsIncreases the number of compounds synthesized simultaneously
Diversity GenerationCombinatorial ChemistryAllows for the rapid generation of large and diverse libraries
Purification and AnalysisHigh-Throughput Purification and Analytical TechniquesEnables rapid isolation and characterization of library members acs.org

The application of these high-throughput approaches to the synthesis of decalin-derived scaffolds is a promising strategy for the discovery of new drug candidates targeting a wide range of diseases.

Decahydronaphthalene Compounds in Chemical Ecology and Natural Products Chemistry

Natural Occurrence of Decalin Derivatives

While direct reports on the natural occurrence of 1,4a-Dimethyldecahydronaphthalene are scarce in scientific literature, the decalin framework is prevalent in numerous naturally occurring molecules, particularly those of microbial and plant origin. The study of these related compounds provides a basis for understanding the potential ecological roles and biosynthetic origins of decalin derivatives.

Isolation and Characterization from Biological Sources

Decalin derivatives are frequently identified as microbial volatile organic compounds (MVOCs), which are low molecular weight compounds released by fungi and bacteria during their metabolic processes. These volatile compounds are involved in intra- and inter-species communication and defense mechanisms.

One of the most well-known and extensively studied decalin derivatives is geosmin ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol). This compound is responsible for the characteristic earthy smell of soil and is produced by a wide range of microorganisms, most notably bacteria of the genus Streptomyces and various cyanobacteria. The isolation of geosmin and other MVOCs typically involves techniques such as solvent extraction, steam distillation, or solid-phase microextraction (SPME), followed by characterization using gas chromatography-mass spectrometry (GC-MS).

Fungi are also a rich source of decalin-containing natural products. For instance, decalin-containing tetramic acid derivatives are commonly found as fungal secondary metabolites and exhibit a range of biological activities. rsc.org The isolation of these non-volatile compounds from fungal cultures generally involves extraction of the biomass or culture broth with organic solvents, followed by various chromatographic techniques to purify the individual compounds.

Origin from Terpene-Derived Precursors and Polyketide Pathways

The structural diversity of natural decalin derivatives arises from different biosynthetic pathways. The two primary routes to the decalin ring system in nature are through the cyclization of terpene precursors and via polyketide pathways. nih.gov

Terpene-Derived Precursors: Many decalin-containing natural products, particularly sesquiterpenoids, are derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). The biosynthesis of geosmin is a classic example of a terpene-derived pathway. In this multi-step enzymatic process, FPP is first cyclized to form germacradienol, which then undergoes further enzymatic transformations, including a rearrangement and a second cyclization, to yield the characteristic decalin structure of geosmin.

Polyketide Pathways: The decalin moiety can also be formed through the cyclization of a linear polyketide chain. This process often involves an intramolecular Diels-Alder reaction, a powerful C-C bond-forming reaction that can create the six-membered rings of the decalin system with high stereocontrol. nih.gov Fungal decalin-containing tetramic acids are examples of natural products biosynthesized through such a pathway. rsc.org

Synthetic Relevance to Natural Product Analogs

The decalin ring system is a frequent target for synthetic organic chemists due to its presence in numerous biologically active natural products. The development of methods to construct this bicyclic framework is crucial for the total synthesis of these natural products and for the preparation of analogs for structure-function relationship studies.

Chemical Synthesis Inspired by Natural Decalin Structures

The synthesis of decalin derivatives has been a long-standing challenge and a driving force for the development of new synthetic methodologies. Two of the most powerful and widely used reactions for the construction of the decalin ring system are the Robinson annulation and the Diels-Alder reaction.

The Robinson annulation is a classic method for the formation of a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.combyjus.com It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction has been instrumental in the synthesis of steroids and terpenoids, many of which contain the decalin core. wikipedia.orgbyjus.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring in a single step with predictable stereochemistry. masterorganicchemistry.com This reaction is highly versatile and has been employed in numerous natural product syntheses to construct the decalin framework. masterorganicchemistry.comcdnsciencepub.comnih.gov Both intermolecular and intramolecular versions of the Diels-Alder reaction are powerful tools for accessing complex decalin structures.

These fundamental reactions, along with many other modern synthetic methods, allow chemists to create a wide variety of decalin-based molecules, including analogs of natural products that can be used to probe biological mechanisms.

Exploration of Structure-Function Relationships in Natural Decalins

Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug discovery. For decalin-containing natural products, researchers investigate how modifications to the decalin scaffold or the attached functional groups affect their biological function.

For example, studies on various sesquiterpene lactones, a large class of natural products that often contain a decalin ring, have revealed key structural features necessary for their biological activities, which can include anti-inflammatory and anticancer effects. nih.govdntb.gov.uaacs.orgnih.govacs.org These studies often involve the synthesis of a series of analogs where specific parts of the molecule are systematically changed, and the biological activity of each analog is then tested.

Q & A

Q. How should researchers design toxicity studies for 1,4a-dimethyldecahydronaphthalene in mammalian models?

Methodological Answer:

  • Exposure Routes : Prioritize inhalation, oral, and dermal routes, as these are standard for systemic toxicity assessments. Parenteral routes (e.g., intravenous) should be used as supporting data .
  • Health Outcomes : Monitor systemic effects, including hepatic, renal, respiratory, and hematological endpoints. Body weight changes and mortality rates are critical baseline metrics .
  • Species Selection : Use laboratory mammals (e.g., rodents) for initial screening, with extrapolation to human-relevant biomarkers (e.g., CYP450 enzyme activity) .

Q. What are the optimal synthetic routes for this compound derivatives?

Methodological Answer:

  • Base-Catalyzed Alkylation : React naphthol derivatives with alkyl halides (e.g., propargyl bromide) in DMF using K₂CO₃ as a base. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via ethyl acetate extraction .
  • Thermochemical Considerations : Validate reaction feasibility using thermochemistry data (e.g., enthalpy changes) from NIST resources to avoid side reactions .

Q. What analytical techniques are recommended for detecting this compound isomers?

Methodological Answer:

  • QuEChERS Method : Extract samples using acetonitrile partitioning, followed by GC/MSMS analysis. Include isomer-specific calibration standards (e.g., 1,3- and 1,5-dimethylnaphthalene) to resolve co-eluting peaks .
  • Environmental Detection : Use EPA-compliant protocols for air/water matrices, including solid-phase microextraction (SPME) coupled with high-resolution mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate experimental thermochemistry (e.g., heat of formation) with computational methods (DFT or ab initio calculations). Use NIST’s reaction thermochemistry database as a benchmark .
  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., bomb calorimetry) and adjust for solvent effects or impurities .

Q. What advanced NMR techniques differentiate structural isomers of decahydronaphthalene derivatives?

Methodological Answer:

  • ¹³C DEPT Spectroscopy : Identify quaternary carbons in adamantane-fused derivatives to distinguish between 1,4a- and 1,4-dimethyl configurations .
  • NOESY Experiments : Detect spatial proximity of methyl groups in rigid decahydronaphthalene frameworks to confirm stereochemistry .

Q. How do environmental factors influence the degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Exclude UV-visible light interference by conducting dark controls. Use HPLC to quantify degradation products (e.g., epoxides or quinones) .
  • Microbial Degradation : Screen soil microbiota for dioxygenase activity using ¹⁴C-labeled substrates to track mineralization rates .

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • GHS Compliance : Classify the compound as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Waste Management : Neutralize residues with activated carbon before disposal. Avoid aqueous waste streams due to potential bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.